1-Vinylhexyl hexanoate

Polymer Chemistry Coatings Thermal Stability

1-Vinylhexyl hexanoate (IUPAC: oct-1-en-3-yl hexanoate) is a C14 allylic ester characterized by a terminal vinyl group located on the alkyl chain, rather than directly on the ester oxygen. This structural motif differentiates it from conventional vinyl esters and underpins its distinct physicochemical profile, including a high boiling point (285.2 °C), moderate flash point (119.2 °C), and high calculated logP (4.24–5.00), making it a candidate for applications requiring lower volatility and higher hydrophobicity than smaller ester analogs.

Molecular Formula C14H26O2
Molecular Weight 226.35 g/mol
CAS No. 94021-39-3
Cat. No. B12663561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Vinylhexyl hexanoate
CAS94021-39-3
Molecular FormulaC14H26O2
Molecular Weight226.35 g/mol
Structural Identifiers
SMILESCCCCCC(C=C)OC(=O)CCCCC
InChIInChI=1S/C14H26O2/c1-4-7-9-11-13(6-3)16-14(15)12-10-8-5-2/h6,13H,3-5,7-12H2,1-2H3
InChIKeyNZGQZMCGLBFVDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Vinylhexyl Hexanoate (CAS 94021-39-3): A Distinct Allylic Ester Monomer and Fixative


1-Vinylhexyl hexanoate (IUPAC: oct-1-en-3-yl hexanoate) is a C14 allylic ester characterized by a terminal vinyl group located on the alkyl chain, rather than directly on the ester oxygen [1]. This structural motif differentiates it from conventional vinyl esters and underpins its distinct physicochemical profile, including a high boiling point (285.2 °C), moderate flash point (119.2 °C), and high calculated logP (4.24–5.00), making it a candidate for applications requiring lower volatility and higher hydrophobicity than smaller ester analogs [2].

Why 1-Vinylhexyl Hexanoate Cannot Be Replaced by Simple Vinyl or Alkyl Esters


Simple replacement with a common vinyl ester like vinyl hexanoate or an allylic ester like 1-octen-3-yl acetate is not functionally equivalent. The target compound’s vinyl group is isolated from the ester carbonyl, which fundamentally alters its polymerization reactivity compared to conjugated vinyl esters [1]. Furthermore, the combination of a C8 vinyl alcohol and a C6 acid results in a significantly higher molecular weight and boiling point, which directly impacts volatility, flash point safety margins, and substantivity on substrates—key procurement criteria that cannot be met by smaller, more volatile analogs .

Quantitative Differentiation Evidence for 1-Vinylhexyl Hexanoate Procurement


Reduced Volatility vs. Vinyl Hexanoate: Higher Thermal Processing Window

1-Vinylhexyl hexanoate exhibits a boiling point 118 °C higher than that of the conventional vinyl ester monomer, vinyl hexanoate. This substantial difference translates to a wider liquid-state processing window and lower evaporative losses during high-temperature polymerization or coating cure cycles .

Polymer Chemistry Coatings Thermal Stability

Enhanced Safety Profile: Higher Flash Point vs. Vinyl Hexanoate

The flash point of 1-vinylhexyl hexanoate is significantly higher than that of the widely used vinyl hexanoate monomer. This reduces its classification as a highly flammable liquid, simplifying storage, transport, and handling requirements in industrial settings [1].

Process Safety Industrial Handling Flammability

Higher Hydrophobicity for Long-Lasting Fixative Properties vs. Allylic Acetate

With an estimated XlogP3-AA of 5.00 and a calculated LogP of 4.24, 1-vinylhexyl hexanoate is substantially more lipophilic than 1-octen-3-yl acetate. This higher partition coefficient correlates with a stronger substantivity on skin and fabric, leading to a longer-lasting fragrance fixative effect [1][2].

Fragrance Chemistry Fixative Substantivity

Inferred Differentiated Reactivity from Isolated Vinyl Group vs. Conjugated Vinyl Esters

In 1-vinylhexyl hexanoate, the vinyl group is structurally isolated from the ester carbonyl, lacking the conjugation present in monomers like vinyl hexanoate. Class-level knowledge suggests this will result in lower and more controlled radical reactivity, reducing the tendency for rapid exotherms and enabling more uniform copolymer composition compared to highly reactive, conjugated vinyl esters [1].

Polymerization Control Copolymer Composition Monomer Reactivity

Procurement-Driven Application Scenarios for 1-Vinylhexyl Hexanoate Based on Evidence


High-Temperature Polymer Synthesis and Coatings

When a polymerization or coating formulation requires curing or processing above 170 °C, the low boiling point of vinyl hexanoate (167 °C) makes it impractical due to monomer evaporation. 1-Vinylhexyl hexanoate, with its 285.2 °C boiling point , remains in the liquid phase, ensuring stoichiometric control and reducing hazardous vapor generation. This makes it the preferred choice for high-temperature acrylic or polyester resin modifications.

Enhanced Safety in Large-Scale Monomer Handling

For bulk chemical procurement, the flash point of a monomer dictates storage and handling infrastructure. Vinyl hexanoate's 51 °C flash point classifies it as a highly flammable liquid, requiring costly safety measures. 1-Vinylhexyl hexanoate's 119.2 °C flash point [1] falls into a safer classification, potentially lowering insurance and compliance costs and simplifying logistics for large-volume industrial use.

Long-Lasting Fragrance Fixative for Consumer Products

In the formulation of premium perfumes or functional fragrances (e.g., laundry care), the substantivity of the fixative determines product lifespan. With a substantially higher logP (4.24–5.00) than common allylic acetate fixatives like 1-octen-3-yl acetate [2], 1-vinylhexyl hexanoate provides a quantifiable increase in hydrophobicity. This predicts a slower release profile from a substrate, enabling a longer-lasting sensory experience for the end consumer.

Controlled Reactivity for Specialty Copolymer Design

When designing copolymers where the uniform incorporation of a soft, hydrophobic monomer is required without the kinetic complications of a highly reactive conjugated vinyl ester, 1-vinylhexyl hexanoate offers a foundational advantage. Its isolated, non-conjugated vinyl group [3] is inferred to provide a more moderate and controllable reactivity, facilitating the synthesis of homogeneous copolymers without the compositional drift often observed with very reactive monomers like vinyl acetate or vinyl hexanoate.

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